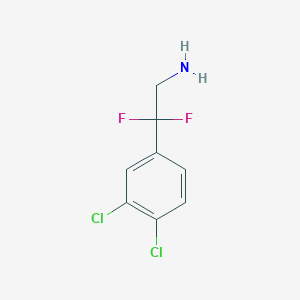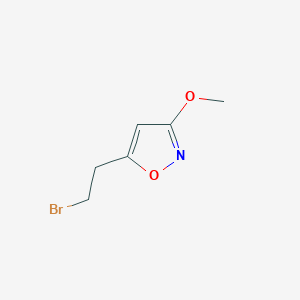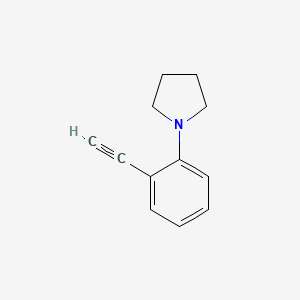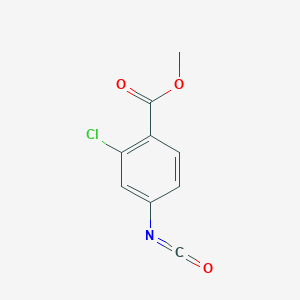
Methyl 2-chloro-4-isocyanatobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-chloro-4-isocyanatobenzoate: is an organic compound with the molecular formula C9H6ClNO3. It is a derivative of benzoic acid and contains both a chloro and an isocyanato functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2-chloro-4-isocyanatobenzoate can be synthesized through the reaction of 2-chloro-4-nitrobenzoic acid with methanol in the presence of a catalyst. The nitro group is then reduced to an amine, which is subsequently converted to the isocyanate using phosgene or a similar reagent .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions with stringent control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality.
化学反应分析
Types of Reactions: Methyl 2-chloro-4-isocyanatobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas, carbamates, and thiocarbamates.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Addition Reactions: Reagents like primary or secondary amines, alcohols, or thiols in the presence of a base such as triethylamine.
Hydrolysis: Acidic or basic aqueous conditions.
Major Products:
Substitution Reactions: Products include substituted benzoates.
Addition Reactions: Products include ureas, carbamates, and thiocarbamates.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
科学研究应用
Methyl 2-chloro-4-isocyanatobenzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and protein modifications.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of polymers, coatings, and adhesives.
作用机制
The mechanism of action of methyl 2-chloro-4-isocyanatobenzoate involves the reactivity of its isocyanate group. The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form stable covalent bonds. This reactivity is utilized in various applications, including the modification of proteins and the synthesis of urea derivatives .
相似化合物的比较
- Methyl 4-isocyanatobenzoate
- Methyl 2-isocyanatobenzoate
- Ethyl 4-isocyanatobenzoate
Comparison: Methyl 2-chloro-4-isocyanatobenzoate is unique due to the presence of both a chloro and an isocyanato group, which provides it with distinct reactivity compared to its analogs. The chloro group allows for additional substitution reactions, making it a versatile intermediate in organic synthesis .
属性
分子式 |
C9H6ClNO3 |
|---|---|
分子量 |
211.60 g/mol |
IUPAC 名称 |
methyl 2-chloro-4-isocyanatobenzoate |
InChI |
InChI=1S/C9H6ClNO3/c1-14-9(13)7-3-2-6(11-5-12)4-8(7)10/h2-4H,1H3 |
InChI 键 |
XEOWWJXBRGQYDU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=C(C=C1)N=C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylatehydrochloride](/img/structure/B13605615.png)
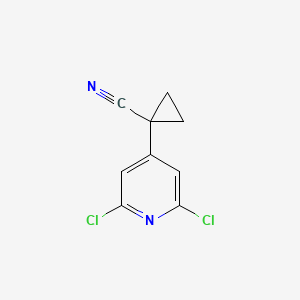
![tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate](/img/structure/B13605624.png)
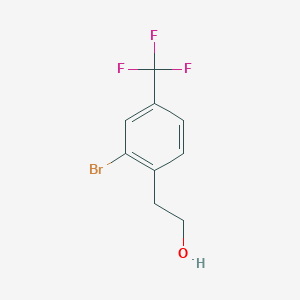
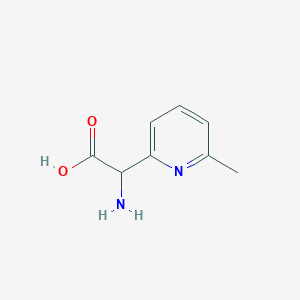
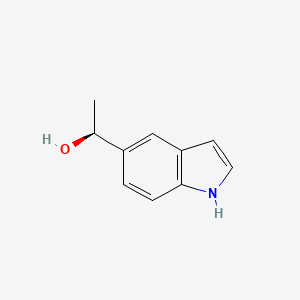
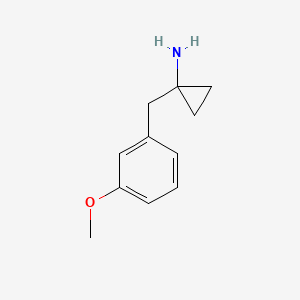
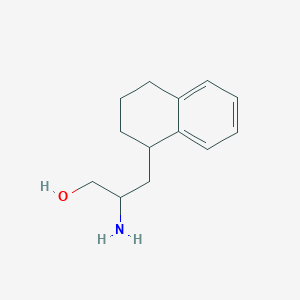

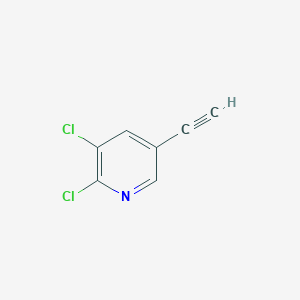
![6-Oxa-9-azaspiro[3.6]decan-2-olhydrochloride](/img/structure/B13605677.png)
